molecular formula C11H14N2O B10970638 N-(pyridin-2-yl)cyclopentanecarboxamide

N-(pyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B10970638
M. Wt: 190.24 g/mol
InChI Key: KSULZTPLDSHUBO-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)cyclopentanecarboxamide: is an organic compound that features a pyridine ring attached to a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylamine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(pyridin-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a pyridine ring and a cyclopentanecarboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the cyclopentanecarboxamide group can enhance its binding affinity to certain molecular targets compared to N-(pyridin-2-yl)benzamide .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-pyridin-2-ylcyclopentanecarboxamide

InChI

InChI=1S/C11H14N2O/c14-11(9-5-1-2-6-9)13-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2,(H,12,13,14)

InChI Key

KSULZTPLDSHUBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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